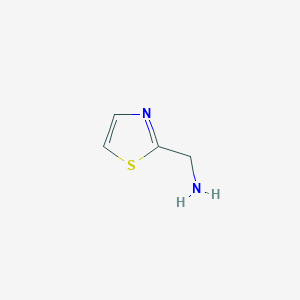
チアゾール-2-イルメタンアミン
概要
説明
Thiazol-2-ylmethanamine is an organic compound with the molecular formula C4H6N2S. It is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
Thiazol-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
Target of Action
Thiazol-2-ylmethanamine is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazol-2-ylmethanamine, like other thiazole derivatives, may activate or inhibit various biochemical pathways, stimulate or block receptors in biological systems . .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that thiazol-2-ylmethanamine could potentially have a wide range of molecular and cellular effects .
生化学分析
Biochemical Properties
Thiazol-2-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell-penetrating peptides like octaarginine, enhancing its antibacterial activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.
Cellular Effects
Thiazol-2-ylmethanamine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Thiazol-2-ylmethanamine can induce apoptosis, leading to cell death . This compound can also modulate the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazol-2-ylmethanamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Thiazol-2-ylmethanamine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to Thiazol-2-ylmethanamine can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Thiazol-2-ylmethanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, Thiazol-2-ylmethanamine can cause toxic or adverse effects. For instance, high doses may lead to cellular toxicity, organ damage, or other adverse reactions . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
Thiazol-2-ylmethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, Thiazol-2-ylmethanamine can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites, impacting cellular function and health.
Transport and Distribution
Thiazol-2-ylmethanamine is transported and distributed within cells and tissues through specific transporters and binding proteins. These molecules facilitate the movement of Thiazol-2-ylmethanamine across cellular membranes and its accumulation in specific cellular compartments . The distribution of Thiazol-2-ylmethanamine within tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of Thiazol-2-ylmethanamine is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, Thiazol-2-ylmethanamine may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization within other organelles, such as mitochondria or lysosomes, can also affect its activity and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of 2-azidomethyl-thiazole using triphenylphosphine in tetrahydrofuran (THF) followed by the addition of water and ammonium hydroxide . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of thiazol-2-ylmethanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions: Thiazol-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
類似化合物との比較
Thiazol-2-ylmethanamine can be compared with other thiazole derivatives:
Similar Compounds: Sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin.
Uniqueness: Thiazol-2-ylmethanamine is unique due to its specific structural features and versatile reactivity, making it a valuable compound in various applications.
特性
IUPAC Name |
1,3-thiazol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-4-6-1-2-7-4/h1-2H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSYOPADROCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373401 | |
| Record name | Thiazol-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-33-1 | |
| Record name | Thiazol-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazol-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


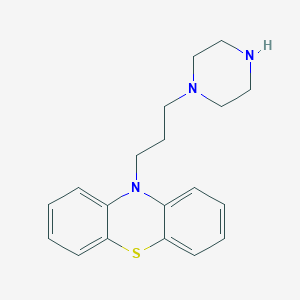


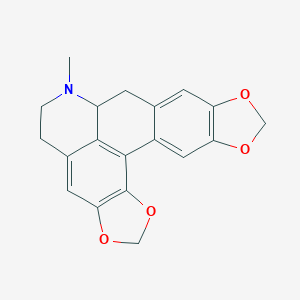
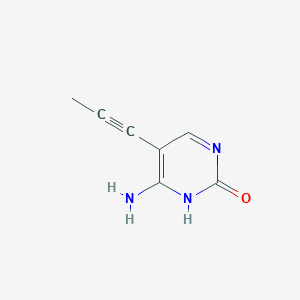
![N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide](/img/structure/B130872.png)
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)
![N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE](/img/structure/B130874.png)
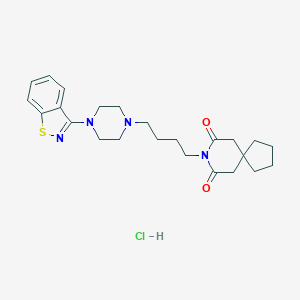
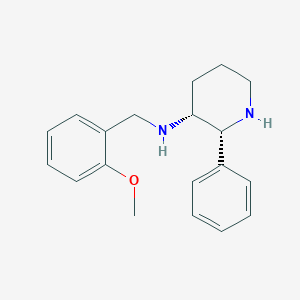
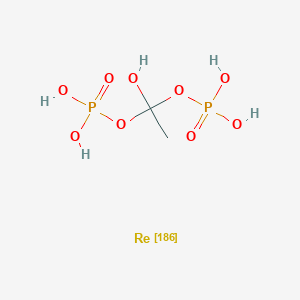

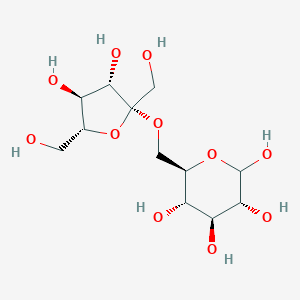
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
